N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

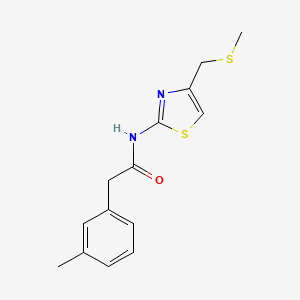

The compound “N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have been studied for their diverse physiological significance and pharmacological activities .

Molecular Structure Analysis

The compound contains several functional groups including a butyl group, a propyl group, and a sulfanylidene group. The butyl and propyl groups are alkyl radicals derived from butane and propane respectively . The sulfanylidene group contains a sulfur atom double-bonded to a carbon atom.科学的研究の応用

Synthesis and Reactivity

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a derivative of quinazolinones, a class of compounds with diverse biological activities and chemical properties. Research has shown that amino- and sulfanyl-derivatives of benzoquinazolinones, similar in structure to N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. This method effectively introduces amino or sulfanyl groups into the quinazolinone structure, enabling further chemical modification and potential enhancement of biological activities. Some derivatives demonstrated significant anticancer activity, suggesting potential applications in cancer research and therapy (Nowak et al., 2015).

Chemical Transformations

Quinazolinones and their derivatives, including N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, are also key intermediates in various chemical transformations. Studies have explored the conversion of these compounds into other chemical structures. For instance, 4-(4-Quinazolinylthio)-butan-2-one and similar compounds have been transformed into 3-(3-oxobutyl)-4(3H)-quinazolone and 3-(2-benzoylethyl)-4(3H)-quinazolone derivatives through S → N rearrangement and subsequent conversion. Such reactions highlight the synthetic versatility of quinazolinone derivatives and their potential in synthesizing a wide range of chemical entities with diverse biological and chemical properties (Singh et al., 1984).

Potential Biological Activities

Quinazolinone derivatives, such as N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have shown promising biological activities in various studies. For example, the synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives revealed that these compounds exhibited moderate to high activity against a range of bacteria and fungi. This highlights the potential of quinazolinone derivatives in developing new antimicrobial agents (Fadda et al., 2016).

作用機序

The mechanism of action would depend on the intended use of the compound. Many quinazoline derivatives have shown significant biopharmaceutical activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer activities .

将来の方向性

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives, this compound could have potential applications in medicinal chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzoic acid with butan-2-ol, followed by the reaction of the resulting product with propyl iodide. The resulting compound is then reacted with thioacetamide to form the desired product.", "Starting Materials": [ "2-aminobenzoic acid", "butan-2-ol", "propyl iodide", "thioacetamide" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with butan-2-ol in the presence of a dehydrating agent such as sulfuric acid to form N-butan-2-yl-2-aminobenzoic acid.", "Step 2: N-butan-2-yl-2-aminobenzoic acid is reacted with propyl iodide in the presence of a base such as potassium carbonate to form N-butan-2-yl-4-propyl-2-aminobenzoic acid.", "Step 3: N-butan-2-yl-4-propyl-2-aminobenzoic acid is reacted with thioacetamide in the presence of a catalyst such as triethylamine to form N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS番号 |

422527-47-7 |

分子式 |

C16H21N3O2S |

分子量 |

319.42 |

IUPAC名 |

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C16H21N3O2S/c1-4-8-19-15(21)12-7-6-11(9-13(12)18-16(19)22)14(20)17-10(3)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,22) |

InChIキー |

PUALPFKAIKKFGQ-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)

![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641687.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)

![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)

![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)